Cas no 1290181-40-6 (5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine)
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(5-methylisoxazol-3-yl)-1H-pyrazol-3-amine
- 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine
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- Inchi: 1S/C7H8N4O/c1-4-2-6(11-12-4)5-3-7(8)10-9-5/h2-3H,1H3,(H3,8,9,10)
- InChI Key: GXLNTPSGPOOMEF-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C2=CC(N)=NN2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Topological Polar Surface Area: 80.7
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829802-0.05g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1829802-0.1g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1829802-0.25g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1829802-0.5g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1829802-1.0g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1829802-2.5g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1829802-5.0g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1829802-10.0g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 10g |
$5652.0 | 2023-06-02 | ||
| Enamine | EN300-1829802-1g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1829802-5g |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine |
1290181-40-6 | 5g |
$3812.0 | 2023-09-19 |
5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine
5-(5-Methyl-1,2-Oxazol-3-Yl)-1H-Pyrazol-3-Amine: A Comprehensive Overview
The compound 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine, identified by the CAS Registry Number 1290181-40-6, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery and material science. This molecule is a derivative of pyrazole, a five-membered aromatic heterocycle, which is known for its versatility in forming various functional groups and exhibiting diverse biological activities.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors, anti-inflammatory agents, and antitumor drugs. The presence of the oxazole ring in this compound further enhances its chemical diversity, making it a promising candidate for exploring novel therapeutic targets. The methyl group substitution on the oxazole ring adds another layer of complexity to its structure, potentially influencing its pharmacokinetic properties such as solubility and bioavailability.
The synthesis of 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is suitable for advanced biological assays and preclinical studies.
In terms of biological activity, this compound has shown potential as a modulator of various enzyme activities, including histone deacetylases (HDACs) and serine/threonine kinases. Its ability to interact with these targets suggests its role in epigenetic regulation and signal transduction pathways, which are critical in diseases such as cancer and neurodegenerative disorders.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies have revealed that the pyrazole ring plays a pivotal role in stabilizing interactions through hydrogen bonding and π–π stacking interactions.
The environmental impact of synthesizing such compounds has also been a topic of interest in recent years. Researchers are exploring greener synthetic routes that minimize waste generation and reduce the use of hazardous reagents. This shift toward sustainable chemistry aligns with global efforts to promote eco-friendly practices in pharmaceutical development.
In conclusion, 5-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazol-3-amine, with its unique structural features and promising biological profile, represents a valuable addition to the arsenal of chemical entities being explored for therapeutic applications. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.
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